molecular formula C13H13FN2 B581521 1-N-Benzyl-5-fluorobenzene-1,2-diamine CAS No. 1250244-09-7

1-N-Benzyl-5-fluorobenzene-1,2-diamine

Cat. No. B581521
M. Wt: 216.259
InChI Key: RMBMHNNPUYDKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-Benzyl-5-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C13H13FN2 . It has a molecular weight of 216.25 . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of 1-N-Benzyl-5-fluorobenzene-1,2-diamine consists of a benzene ring with a fluorine atom and two amine groups attached to it . Additionally, one of the amine groups is further substituted with a benzyl group .

Scientific Research Applications

Synthesis of Fluorinated Polymers

1-N-Benzyl-5-fluorobenzene-1,2-diamine is utilized in the synthesis of soluble fluoro-polyimides, offering exceptional thermal stability, low moisture absorption, and high hygrothermal stability. These properties are critical for high-performance materials in electronics and aerospace applications (Xie et al., 2001).

Organometallic Chemistry

This compound plays a role in organometallic chemistry and transition-metal-based catalysis. Its partial fluorination affects electron density donation, making it a candidate for non-coordinating solvents or easily displaced ligands in metal complexes (Pike et al., 2017).

Structural Characterization

1-N-Benzyl-5-fluorobenzene-1,2-diamine contributes to the structural characterization of new stiff rod oligomeric domains, providing insights into materials science and engineering, particularly in the development of novel materials with specific mechanical properties (Krebs & Jørgensen, 2002).

Corrosion Inhibition

Derivatives of 1-N-Benzyl-5-fluorobenzene-1,2-diamine have been studied for their potential in inhibiting acidic corrosion of metals, which is crucial in extending the lifespan of industrial materials and infrastructure (Singh & Quraishi, 2016).

Photodynamics and Chemical Selectivity

The fluorination patterns in molecules similar to 1-N-Benzyl-5-fluorobenzene-1,2-diamine influence their excited-state distortions, which are pivotal in determining the chemoselectivities for photochemical reactions. This is crucial in photochemistry and the development of photoresponsive materials (Li & Lopez, 2022).

properties

IUPAC Name

2-N-benzyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBMHNNPUYDKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Benzyl-5-fluorobenzene-1,2-diamine

Synthesis routes and methods

Procedure details

A mixture of benzyl-(5-fluoro-2-nitrophenyl)amine (3.8 g, 15.2 mmol), iron powder (3.42 g, 60.8 mmol) and ammonium chloride (4.7 g, 91.2 mmol) in methanol (40 mL) and water (10 mL) was heated to 90° C. for 2 h, under an atmosphere of nitrogen. The resultant mixture was diluted with methanol (20 mL) and filtered through Celite®. The Celite® was washed with DCM, methanol and EtOAc (4×) and the filtrate concentrated in vacuo. The residue was partitioned between water (25 mL) and EtOAc (40 mL) and the aqueous layer was extracted with EtOAc (2×30 mL). The combined organic fractions were washed with brine (25 mL), dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a dark brown gum (2.17 g, 66%). The crude material was used without purification in the next step. 1H NMR (CDCl3, 400 MHz): δ 7.41-7.25 (5H, m), 6.67-6.59 (1H, m), 6.40-6.28 (2H, m), 4.28 (2H, s)
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.42 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
66%

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